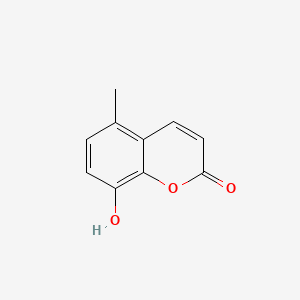

5-Methyl-8-hydroxycoumarin

Description

structure given in first source; isolated from Centaurea ornata (Asteraceae)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-4-8(11)10-7(6)3-5-9(12)13-10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIPWJLWVGROTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=O)OC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190112 | |

| Record name | 5-Methyl-8-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36651-81-7 | |

| Record name | 5-Methyl-8-hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036651817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-8-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-8-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-8-hydroxycoumarin, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the core synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Coumarins, a class of benzopyrone derivatives, are widely recognized for their diverse pharmacological activities. The strategic placement of substituents on the coumarin (B35378) scaffold plays a crucial role in modulating their biological and photophysical properties. This compound, in particular, is an important derivative with potential for further functionalization to create novel compounds for drug discovery and other applications. This guide focuses on the well-established Pechmann condensation reaction for the synthesis of this target molecule.

Core Synthesis: The Pechmann Condensation

The most common and effective method for the synthesis of this compound is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester.[1][2] In the case of this compound, the synthesis proceeds via the reaction of 2-methylresorcinol (B147228) with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst.

The general mechanism of the Pechmann condensation involves several key steps:

-

Transesterification: The β-ketoester reacts with the phenol under acidic conditions to form a phenyl ester intermediate.

-

Intramolecular Hydroxyalkylation: The activated carbonyl group of the ester intermediate undergoes an intramolecular electrophilic attack on the activated ortho position of the phenolic ring.

-

Dehydration: The resulting intermediate undergoes dehydration to form the final coumarin product.

The choice of acid catalyst is critical and can significantly influence the reaction rate and yield. Strong protic acids such as sulfuric acid are commonly employed.[1]

Logical Relationship of the Pechmann Condensation:

Caption: Logical workflow of the Pechmann condensation for coumarin synthesis.

Experimental Protocols

General Experimental Protocol (Adapted from similar syntheses):

Materials:

-

2-Methylresorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, carefully add concentrated sulfuric acid and cool it to below 10 °C in an ice bath.

-

Slowly add a pre-mixed solution of 2-methylresorcinol and ethyl acetoacetate to the cooled sulfuric acid with constant stirring, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically several hours to overnight) to ensure complete reaction.[1]

-

Pour the reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.[1]

Quantitative Data

Quantitative data for the synthesis of the specific target molecule, this compound, is not explicitly available in the surveyed literature. However, based on the synthesis of structurally similar coumarins via the Pechmann condensation, the following table provides an expected range for various parameters.

| Parameter | Expected Value/Range | Notes |

| Reactant Molar Ratio | 1:1 (2-Methylresorcinol : Ethyl Acetoacetate) | A slight excess of the β-ketoester can sometimes be used. |

| Catalyst | Concentrated H₂SO₄ | Other strong acids like Amberlyst-15 can also be used.[2] |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the exothermic reaction.[1] |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC. |

| Yield | 60 - 90% | Yields can vary depending on the specific reaction conditions and purification efficiency. For instance, the synthesis of 7-hydroxy-4-methylcoumarin using concentrated H₂SO₄ at 5°C to room temperature for 18 hours resulted in an 88% yield.[1] |

Visualization of the Synthetic Pathway

The synthesis of this compound via the Pechmann condensation can be visualized as a clear chemical transformation.

Chemical Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Conclusion

The Pechmann condensation provides a reliable and efficient route for the synthesis of this compound from readily available starting materials. This technical guide outlines the fundamental principles, a detailed experimental protocol adapted from similar syntheses, and expected quantitative outcomes. Researchers and drug development professionals can utilize this information as a foundational resource for the preparation and further investigation of this promising coumarin derivative. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific applications.

References

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-8-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical and physical properties of 5-Methyl-8-hydroxycoumarin (CAS No: 36651-81-7), a member of the coumarin (B35378) family of compounds. Coumarins are a significant class of benzopyrone phytochemicals and synthetic analogs that have garnered substantial interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] This guide summarizes the available data on this compound, provides context through related compounds where specific data is sparse, and outlines relevant experimental methodologies.

Core Chemical and Physical Properties

This compound is a solid, white to gray compound that serves as a drug intermediate for the synthesis of various active compounds.[2] While detailed experimental data on many of its properties are not extensively published, the fundamental characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 36651-81-7 | [2][3][4] |

| Molecular Formula | C₁₀H₈O₃ | [2][3] |

| Molecular Weight | 176.17 g/mol | [2][3] |

| Appearance | Solid, White to gray | [2] |

| Purity | ≥ 98.0% | [3] |

| Solubility | DMSO: ≥ 150 mg/mL (851.45 mM) | [2] |

| SMILES | O=C1C=CC2=C(C)C=CC(O)=C2O1 | [2] |

| InChIKey | LFIPWJLWVGROTL-UHFFFAOYSA-N |[5] |

Storage Conditions: For long-term stability, this compound powder should be stored at -20°C for up to 3 years, or at 4°C for 2 years.[2] When dissolved in a solvent, it should be stored at -80°C for 6 months or -20°C for 1 month.[2]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, its structure lends itself to established synthetic routes for hydroxycoumarin derivatives, such as the Pechmann condensation.

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.[6][7] A plausible general procedure for a related compound, 7-hydroxy-4-methylcoumarin, is as follows:

-

Reaction Setup: A mixture of a phenol (e.g., resorcinol, 1 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol) is prepared.[7]

-

Catalyst Addition: An acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15, is added to the mixture.[6][7]

-

Reaction Conditions: The reaction mixture is stirred and heated. For instance, using Amberlyst-15, the mixture is heated in an oil bath at 110°C.[7] Using sulfuric acid, the reaction can be initiated at 5°C and then allowed to proceed at room temperature for several hours.[6]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[7]

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water, leading to the precipitation of the crude product.[6]

-

Purification: The precipitate is filtered, dried, and purified, typically by recrystallization from a suitable solvent like aqueous ethanol, to yield the pure coumarin product.[6][7]

References

- 1. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 36651-81-7 | 2H25-1-2F | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. Buy Online CAS Number 36651-81-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. 36651-81-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 7. scispace.com [scispace.com]

Spectroscopic Profile of 5-Methyl-8-hydroxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Methyl-8-hydroxycoumarin (also known as 8-hydroxy-5-methylcoumarin). Due to the limited availability of published, consolidated spectral data for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of closely related coumarin (B35378) derivatives. Furthermore, detailed experimental protocols for acquiring this data are provided to guide researchers in their analytical workflows.

Expected Spectroscopic Data

The following tables summarize the anticipated spectral data for this compound. These values are estimations derived from the analysis of similar coumarin structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, the following proton (¹H) and carbon (¹³C) NMR chemical shifts are expected.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~2.2 - 2.5 | Singlet (s) | N/A |

| H3 | ~6.2 - 6.4 | Doublet (d) | ~9.5 - 10.0 |

| H4 | ~7.6 - 7.8 | Doublet (d) | ~9.5 - 10.0 |

| H6 | ~6.8 - 7.0 | Doublet (d) | ~8.0 - 8.5 |

| H7 | ~7.2 - 7.4 | Doublet (d) | ~8.0 - 8.5 |

| -OH | ~9.0 - 11.0 | Singlet (s, broad) | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH₃ | ~18 - 25 |

| C3 | ~115 - 120 |

| C4 | ~140 - 145 |

| C4a | ~110 - 115 |

| C5 | ~125 - 130 |

| C6 | ~115 - 120 |

| C7 | ~120 - 125 |

| C8 | ~145 - 150 |

| C8a | ~150 - 155 |

| C2 (C=O) | ~160 - 165 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenolic) | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Lactone) | 1680 - 1740 | Strong |

| C=C (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-O (Phenolic) | 1200 - 1300 | Strong |

| C-O (Ester) | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₈O₃), the expected molecular ion and major fragments are outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 176 | High | [M]⁺ (Molecular Ion) |

| 148 | High | [M - CO]⁺ |

| 147 | Medium | [M - H - CO]⁺ |

| 119 | Medium | [M - CO - CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

The spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-pulse ¹H NMR spectrum over a spectral width of approximately -2 to 12 ppm.

-

The number of scans can range from 16 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

-

Use a spectral width of approximately 0 to 200 ppm.

-

A significantly larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5MS).

-

The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

-

Data Acquisition:

-

The mass spectrometer is typically operated in electron ionization (EI) mode with an ionization energy of 70 eV.

-

Scan a mass range of approximately m/z 40 to 500 to detect the molecular ion and fragment ions.

-

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized coumarin derivative like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to 5-Methyl-8-hydroxycoumarin (CAS: 36651-81-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-8-hydroxycoumarin, with the CAS number 36651-81-7, is a synthetic organic compound belonging to the coumarin (B35378) family. Coumarins are a significant class of benzopyrone compounds, widely recognized for their diverse pharmacological and biological activities. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, and an exploration of its potential biological activities based on studies of related coumarin derivatives. While specific experimental data for this particular molecule is limited in publicly available literature, this guide aims to provide a foundational understanding for researchers and drug development professionals.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and await experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 36651-81-7 | |

| Molecular Formula | C₁₀H₈O₃ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Solid | [1] |

| Color | White to gray | [1] |

| Melting Point | Not definitively reported; related compounds have melting points in the range of 185-256°C. | |

| Solubility | Soluble in DMSO (≥ 150 mg/mL).[1] | [1] |

| SMILES | O=C1C=CC2=C(C)C=CC(O)=C2O1 | [1] |

Synthesis

For the synthesis of this compound, a plausible approach would be the Pechmann condensation of 2-methyl-1,3-dihydroxybenzene (2-methylresorcinol) with a suitable β-keto ester, such as ethyl acetoacetate (B1235776) , in the presence of a strong acid catalyst like sulfuric acid.

A general workflow for the Pechmann condensation is depicted below:

Figure 1: General workflow for Pechmann condensation.

Hypothetical Experimental Protocol (Based on Pechmann Condensation)

The following is a generalized protocol that would require optimization for the specific synthesis of this compound.

Materials:

-

Ethyl acetoacetate

-

Concentrated sulfuric acid

-

Ethanol (for recrystallization)

-

Ice

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add a mixture of 2-methylresorcinol and ethyl acetoacetate to the cooled sulfuric acid with constant stirring, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

-

Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Potential Biological Activities and Mechanisms of Action

While direct experimental evidence for the biological activities of this compound is scarce, the broader class of coumarins exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The potential activities of this compound can be inferred from studies on structurally similar compounds.

Antioxidant Activity

Many hydroxycoumarins are known to possess antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the coumarin scaffold is crucial for this activity.

Experimental Protocol: DPPH Radical Scavenging Assay (General)

This assay is commonly used to evaluate the antioxidant activity of compounds.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO or methanol)

-

Methanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in methanol.

-

Add a fixed volume of the DPPH solution to each well of the microplate.

-

Add the different concentrations of the test compound to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Anti-inflammatory Activity

Coumarin derivatives have been reported to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of signaling pathways. Key signaling pathways often implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

Inflammatory stimuli can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. The MAPK pathway, involving kinases like ERK, JNK, and p38, also plays a crucial role in regulating inflammatory responses. It is plausible that this compound could exert anti-inflammatory effects by interfering with these pathways.

Figure 2: Potential anti-inflammatory mechanism of this compound.

Anticancer Activity

Numerous coumarin derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and include induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Test compound (this compound) dissolved in DMSO

-

MTT solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692).

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm).

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, can be determined.

Conclusion and Future Directions

This compound is a coumarin derivative with potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data for this compound are limited, its structural similarity to other biologically active coumarins suggests that it may possess valuable antioxidant, anti-inflammatory, and anticancer properties.

Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic protocol for this compound and fully characterizing the compound, including its melting point and spectral data (¹H NMR, ¹³C NMR, MS, IR).

-

Comprehensive Biological Screening: Conducting a thorough evaluation of its biological activities, including in vitro and in vivo studies to assess its antioxidant, anti-inflammatory, and anticancer potential.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

This in-depth guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. Further dedicated research is essential to fully elucidate its properties and potential applications in drug discovery and development.

References

A Technical Guide to the Phytochemistry of Centaurea with a Focus on Coumarins and Other Major Secondary Metabolites

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the inquiry into the natural occurrence of 5-Methyl-8-hydroxycoumarin in the genus Centaurea. Extensive literature searches have not yielded any scientific evidence to confirm the presence of this specific compound in any Centaurea species. Therefore, this guide provides a broader overview of the known secondary metabolites in Centaurea, with a particular focus on the coumarin (B35378) class of compounds where evidence exists, alongside other predominant phytochemicals.

Introduction to the Genus Centaurea

The genus Centaurea, belonging to the Asteraceae family, comprises a vast number of species, with estimates ranging from 500 to 600 worldwide. These plants are predominantly found in the Mediterranean region and Western Asia. Many Centaurea species have a long history of use in traditional medicine for various ailments, including diabetes, diarrhea, rheumatism, and inflammatory conditions.[1][2] This has prompted significant phytochemical and pharmacological research to identify the bioactive constituents responsible for their therapeutic properties.

Secondary Metabolites in Centaurea

Phytochemical investigations of the Centaurea genus have revealed a rich diversity of secondary metabolites. The most well-documented classes of compounds include sesquiterpene lactones, flavonoids, and lignans.[1][2][3] While less predominant, the presence of coumarins has also been reported in some species.

While the specific compound this compound has not been identified, other coumarins have been detected in the genus. For instance, a study on Centaurea cyanus reported the presence of scopoletin (B1681571) and umbelliferone. Another review on the antidiabetic properties of Centaurea mentions coumarin as a constituent in Centaurea patula.[1][4] The low number of reports on coumarins compared to other compound classes suggests they may not be as widespread or abundant in this genus.

The primary focus of phytochemical research on Centaurea has been on other classes of compounds that are more characteristic of the genus.

-

Sesquiterpene Lactones: These are considered characteristic secondary metabolites of the Centaurea genus.[3]

-

Flavonoids: A wide array of flavonoids, including apigenin, quercetin, and their glycosides, have been isolated from numerous Centaurea species.[3]

-

Lignans: These compounds are also frequently reported in the phytochemical analysis of Centaurea.[3]

-

Phenolic Acids: Compounds such as chlorogenic acid and caffeic acid are commonly identified.[1]

The table below summarizes the major classes of secondary metabolites found in various Centaurea species, as supported by the literature.

| Secondary Metabolite Class | Examples of Compounds | Centaurea Species | References |

| Coumarins | Scopoletin, Umbelliferone, Coumarin | C. cyanus, C. patula | [1][4] |

| Sesquiterpene Lactones | Cnicin | Widely reported in the genus | [3] |

| Flavonoids | Apigenin, Quercetin, Luteolin, Kaempferol | C. calcitrapa, C. cyanus, C. parviflora | [3][4][5] |

| Lignans | Arctigenin, Matairesinol | Reported in the genus | [3] |

| Phenolic Acids | Caffeic acid, Chlorogenic acid, Syringic acid | C. patula, C. calcitrapa | [1][5] |

| Alkaloids | - | Reported in the genus | [3] |

| Triterpenes | - | C. parviflora | [3] |

Experimental Protocols: A Generalized Approach for the Extraction and Isolation of Secondary Metabolites from Centaurea

The following protocol outlines a general methodology for the extraction and isolation of secondary metabolites, including coumarins, from plant material. This is a standard approach that can be adapted for specific Centaurea species.

-

Collection and Identification: The plant material (e.g., aerial parts, flowers, roots) should be collected at the appropriate phenological stage. Proper botanical identification by a taxonomist is crucial.

-

Drying and Grinding: The collected plant material is air-dried in the shade or in an oven at a low temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for extraction.

The choice of solvent is critical and depends on the polarity of the target compounds. A sequential extraction with solvents of increasing polarity is often employed to fractionate the extract.

-

Non-polar Extraction: The powdered plant material is first extracted with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds. This can be done using a Soxhlet apparatus or by maceration.

-

Medium-polar Extraction: The residue from the first step is then extracted with a medium-polarity solvent such as chloroform, dichloromethane, or ethyl acetate. Coumarins, being moderately polar, are often found in these fractions.

-

Polar Extraction: Finally, the plant material is extracted with a polar solvent like methanol (B129727) or a methanol-water mixture to isolate highly polar compounds such as flavonoid glycosides and phenolic acids.

The crude extracts are complex mixtures and require further separation and purification to isolate individual compounds.

-

Chromatographic Techniques:

-

Column Chromatography (CC): This is the primary method for the large-scale separation of compounds from a crude extract. The stationary phase is typically silica (B1680970) gel or Sephadex, and the mobile phase is a solvent system of appropriate polarity.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation process in column chromatography and to identify the fractions containing the compounds of interest.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is employed for the final purification of the isolated compounds to a high degree of purity.

-

The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are the most powerful tools for determining the complete structure of a molecule.

-

Mass Spectrometry (MS): Techniques like ESI-MS and HR-MS provide information about the molecular weight and elemental composition of the compound.

-

UV-Vis Spectroscopy: Provides information about the presence of chromophores in the molecule.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

Visualizing the Phytochemical Analysis Workflow

The following diagram illustrates a general workflow for the phytochemical analysis of a plant species like Centaurea.

References

- 1. A Review on Antidiabetic Activity of Centaurea spp.: A New Approach for Developing Herbal Remedies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Phytochemicals, Antioxidant and Antimicrobial Potentials and LC-MS Analysis of Centaurea parviflora Desf. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

A Technical Guide to Substituted Coumarin Synthesis via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a prominent class of benzopyrones, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The Knoevenagel condensation represents one of the most efficient and versatile methods for the synthesis of substituted coumarins. This guide provides an in-depth overview of this reaction, focusing on the underlying mechanism, catalytic systems, experimental protocols, and the influence of various reaction parameters on the synthesis of this important heterocyclic scaffold.

The Knoevenagel Condensation for Coumarin (B35378) Synthesis: An Overview

The synthesis of coumarins via the Knoevenagel condensation typically involves the reaction of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound in the presence of a basic catalyst.[1][2] The reaction proceeds through an initial intermolecular condensation to form a transient intermediate, which then undergoes an intramolecular cyclization via a Michael addition, followed by the elimination of a water molecule to afford the final coumarin product.[1][3]

The general reaction scheme is as follows:

-

Reactants: A substituted salicylaldehyde and an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, malononitrile).[3][4][5]

-

Catalyst: A weak base is typically employed to facilitate the deprotonation of the active methylene compound.[5]

-

Product: A substituted coumarin, with the substituent at the 3-position determined by the choice of the active methylene compound.

The versatility of this reaction allows for the introduction of a wide range of substituents on the coumarin ring, enabling the fine-tuning of its physicochemical and biological properties.

Reaction Mechanism and Experimental Workflow

The Knoevenagel condensation for coumarin synthesis is a multi-step process. The following diagrams illustrate the key mechanistic steps and a general experimental workflow for this transformation.

Influence of Reaction Parameters

The efficiency and outcome of the Knoevenagel condensation for coumarin synthesis are significantly influenced by the choice of catalyst, solvent, and energy source.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies on the Knoevenagel condensation for coumarin synthesis, highlighting the impact of different catalysts and reaction conditions.

Table 1: Microwave-Assisted, Solvent-Free Synthesis of Coumarins using Piperidine Catalyst [6]

| Entry | Salicylaldehyde | Active Methylene Compound | Time (s) | Temp (°C) | Yield (%) |

| 1 | Salicylaldehyde | Ethyl acetoacetate | 10 | 129 | 89 |

| 2 | 5-Bromosalicylaldehyde | Ethyl acetoacetate | 1 | 90 | 94 |

| 3 | 3-Methoxysalicylaldehyde | Ethyl acetoacetate | 4 | 201 | 76 |

| 4 | 2-Hydroxy-1-naphthaldehyde | Ethyl acetoacetate | 5 | 220 | 85 |

| 5 | Salicylaldehyde | Diethyl malonate | 10 | 131 | 72 |

| 6 | Salicylaldehyde | Malononitrile | - | r.t. | 90 |

| 7 | 5-Bromosalicylaldehyde | Malononitrile | - | r.t. | 90 |

Table 2: Synthesis of Coumarins using Ionic Liquid [MMIm][MSO4] and L-proline [7]

| Entry | o-Hydroxybenzaldehyde | Active Methylene Compound | Time (h) | Temp (°C) | Yield (%) |

| 1 | Salicylaldehyde | Dimethyl malonate | 0.5 | 90 | 98 |

| 2 | 5-Bromosalicylaldehyde | Dimethyl malonate | 0.5 | 90 | 99 |

| 3 | 3-Methoxysalicylaldehyde | Dimethyl malonate | 1 | 90 | 98 |

| 4 | 2-Hydroxy-1-naphthaldehyde | Dimethyl malonate | 1.5 | 90 | 99 |

| 5 | Salicylaldehyde | Ethyl acetoacetate | 1 | 90 | 99 |

| 6 | 5-Nitrosalicylaldehyde | Ethyl acetoacetate | 1 | 90 | 99 |

Table 3: Ultrasound-Assisted Synthesis of Coumarins using Lithium Sulfate (B86663) [4]

| Entry | o-Hydroxybenzaldehyde | Active Methylene Compound | Yield (%) |

| 1 | o-Vanillin | Dimethyl malonate | 97 |

| 2 | o-Vanillin | Diethyl malonate | 96 |

Experimental Protocols

The following are representative experimental protocols for the synthesis of substituted coumarins via Knoevenagel condensation under different conditions.

General Procedure for Microwave-Assisted, Solvent-Free Synthesis[6]

-

A mixture of the hydroxyaldehyde (100 mmol), the active methylene compound (110 mmol), and piperidine (2.0 mmol) is placed in an open vessel adapted for a microwave reactor.

-

The mixture is irradiated and heated in the microwave reactor at a specified power and for a designated time (see Table 1).

-

Upon completion of the reaction, as monitored by thin-layer chromatography, the reaction mixture is cooled to room temperature.

-

The crude product is purified by recrystallization from an appropriate solvent to yield the desired coumarin.

General Procedure for Synthesis in an Ionic Liquid with L-proline[7]

-

A mixture of the o-hydroxybenzaldehyde (1 mmol), the active methylene compound (1.2 mmol), and L-proline (1 mmol) in undried 1,3-dimethylimidazolium (B1194174) methyl sulfate ([MMIm][MSO4]) (2 mL) is stirred in a round-bottomed flask.

-

The reaction mixture is heated to 90 °C for the specified time (see Table 2).

-

After completion of the reaction, the mixture is cooled to room temperature and extracted with ethyl acetate (B1210297) (3 x 5 mL).

-

The combined organic layers are concentrated under reduced pressure to afford the crude product, which can be further purified if necessary.

-

The ionic liquid can be recovered and reused for subsequent reactions.

General Procedure for Ultrasound-Assisted Synthesis[4]

-

A mixture of the o-hydroxybenzaldehyde (e.g., o-vanillin), the active methylene compound (e.g., dimethyl or diethyl malonate), and a catalytic amount of lithium sulfate is subjected to ultrasound irradiation.

-

The reaction is carried out under solvent-free conditions.

-

The progress of the reaction is monitored by appropriate analytical techniques.

-

Upon completion, the product is isolated and purified.

Conclusion

The Knoevenagel condensation is a powerful and adaptable tool for the synthesis of substituted coumarins. The use of modern techniques such as microwave irradiation and ultrasound, coupled with the development of novel catalytic systems including ionic liquids and solid-supported catalysts, has significantly enhanced the efficiency, sustainability, and scope of this important transformation.[8][9][10] For researchers in drug development and materials science, a thorough understanding of these methodologies is crucial for the rational design and synthesis of novel coumarin derivatives with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.sapub.org [article.sapub.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methyl-8-hydroxycoumarin: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-8-hydroxycoumarin is a member of the coumarin (B35378) family, a class of benzopyrone compounds of significant interest in medicinal chemistry and materials science. Coumarin derivatives are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The strategic placement of methyl and hydroxyl groups on the coumarin scaffold can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological significance.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, guiding its application in research and development.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | - |

| Molecular Weight | 176.17 g/mol | - |

| Appearance | Likely a crystalline solid | [4] |

| Melting Point | Estimated 150-250 °C | [5][6][7][8] |

| Boiling Point | > 200 °C (for related compounds) | [5] |

| CAS Number | 36651-81-7 | - |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes | Source |

| Water | Sparingly soluble | Solubility of related hydroxycoumarins is low. | [6][9] |

| Ethanol | Soluble | Common solvent for coumarin derivatives. | [6] |

| Methanol | Soluble | - | - |

| DMSO | Soluble | Good solvent for many organic compounds. | - |

| Acetone | Soluble | - | - |

| Chloroform | Slightly soluble | Solubility may vary. | [6] |

| Ether | Slightly soluble | Solubility may vary. | [6] |

Spectral Characteristics

The spectral properties of this compound are key to its identification and structural elucidation. Below is a summary of expected spectral data based on the analysis of closely related coumarin derivatives.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals | Interpretation | Source |

| UV-Vis (in Ethanol) | λmax ≈ 320-340 nm | π-π* transitions within the conjugated coumarin system. | [10][11][12] |

| FTIR (KBr Pellet) | ~3300-3100 cm⁻¹ (broad), ~1720-1680 cm⁻¹ (strong), ~1620-1500 cm⁻¹, ~1200-1000 cm⁻¹ | O-H stretch (hydroxyl), C=O stretch (lactone), C=C stretch (aromatic), C-O stretch. | [13][14][15][16][17][18] |

| ¹H NMR (DMSO-d₆) | δ ~10-11 (s, 1H), δ ~7-8 (m, 2H), δ ~6-7 (m, 1H), δ ~6.2 (s, 1H), δ ~2.3 (s, 3H) | -OH, Ar-H, Ar-H, C4-H, -CH₃. | [13][14][19][20][21][22][23] |

| ¹³C NMR (DMSO-d₆) | δ ~160 (C=O), δ ~150-155 (C-O), δ ~110-145 (Ar-C), δ ~110 (C4), δ ~18-20 (-CH₃) | Lactone carbonyl, Phenolic carbon, Aromatic carbons, Olefinic carbon, Methyl carbon. | [13][19][20][24][25] |

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

The most common and efficient method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[26][27][28][29][30][31] This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. For the synthesis of this compound, 2-methylhydroquinone would be the phenolic starting material, and ethyl acetoacetate (B1235776) serves as the β-ketoester.

Materials:

-

2-Methylhydroquinone

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalyst (e.g., Amberlyst-15)

-

Ethanol

-

Ice

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

Procedure:

-

In a round-bottom flask, dissolve 2-methylhydroquinone in a minimal amount of ethanol.

-

Add an equimolar amount of ethyl acetoacetate to the solution.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring. The sulfuric acid acts as both a catalyst and a dehydrating agent.

-

After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or gently heat to 50-60 °C to increase the reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice. This will precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystalline this compound.

-

Dry the purified product and determine its melting point and characterize it using spectroscopic methods (FTIR, NMR).

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, the activities of structurally similar coumarins provide valuable insights. For instance, 5,8-dihydroxycoumarin has demonstrated significant antioxidant and radical scavenging properties.[1][2][3] It is plausible that this compound also possesses antioxidant capabilities due to the presence of the phenolic hydroxyl group.

Furthermore, studies on 8-methoxycoumarin (B1348513) have shown its ability to influence cellular signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) pathway. This suggests that this compound could potentially interact with and modulate key signaling cascades within cells, a characteristic that is highly relevant for drug development.

References

- 1. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the biological activity of naturally occurring 5,8-dihydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 2555-29-5: 8-Acetyl-7-hydroxy-4-methylcoumarin [cymitquimica.com]

- 5. Coumarins and derivatives | Fisher Scientific [fishersci.com]

- 6. 7-Hydroxy-4-methylcoumarin [chembk.com]

- 7. 5,7-二羟基-4-甲基香豆素 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 6-羟基香豆素 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 7-hydroxy-4-methyl coumarin, 90-33-5 [thegoodscentscompany.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. aseestant.ceon.rs [aseestant.ceon.rs]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. Coumarin(91-64-5) 1H NMR [m.chemicalbook.com]

- 24. 8-Hydroxycoumarin | C9H6O3 | CID 122783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. spectrabase.com [spectrabase.com]

- 26. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 27. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 28. mdpi.com [mdpi.com]

- 29. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 30. arkat-usa.org [arkat-usa.org]

- 31. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

Illuminating the Potential of Hydroxycoumarins: A Theoretical and Computational Guideline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxycoumarins, a prominent class of phenolic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antiviral activities.[1][2][3][4][5][6] The functionalization of the coumarin (B35378) scaffold, particularly with hydroxyl groups, plays a pivotal role in their biological efficacy.[2] This technical guide delves into the theoretical and computational methodologies employed to investigate hydroxycoumarins, offering a comprehensive overview of the strategies used to elucidate their structure-activity relationships, reaction mechanisms, and potential as therapeutic agents. The content presented herein is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of the computational tools and theoretical frameworks that are accelerating the discovery and design of novel hydroxycoumarin-based drugs.

Introduction to Hydroxycoumarins

Coumarins are a class of benzopyrone compounds ubiquitously found in plants, acting as antioxidants, enzyme inhibitors, and precursors to toxic substances.[3] Their synthetic derivatives have shown a wide array of biological activities, including anticoagulant and antibacterial properties.[3] The introduction of hydroxyl groups onto the coumarin backbone significantly influences their electronic and biological properties, enhancing their capacity as metal chelators and free radical scavengers.[1] Theoretical and computational studies have become indispensable in understanding these properties at a molecular level, providing insights that guide the rational design of new derivatives with improved therapeutic profiles.

Theoretical Approaches in Hydroxycoumarin Research

Computational chemistry offers a powerful lens through which to examine the chemical and physical properties of hydroxycoumarins, predicting their behavior and guiding experimental efforts.[7] Key theoretical methods employed in the study of these compounds include Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure of molecules, providing valuable information about their reactivity and spectroscopic properties.[1][7][8] In the context of hydroxycoumarins, DFT calculations are frequently used to:

-

Predict Antioxidant Activity: By calculating parameters such as Bond Dissociation Enthalpy (BDE) of the O-H bond, ionization potential (IP), and stabilization energy, researchers can infer the radical scavenging activity of different hydroxycoumarin derivatives.[1][8] Studies have shown that the antioxidant activity is correlated with the BDE, with lower BDE values indicating higher activity.[1][8] The position of hydroxyl groups and the presence of other substituents on the coumarin ring significantly impact these parameters.[1][8]

-

Elucidate Molecular Geometry and Stability: DFT is used to optimize the geometry of hydroxycoumarin derivatives and determine their most stable conformations.[2][5][9] This is crucial for understanding how these molecules interact with biological targets.

-

Analyze Spectroscopic Properties: Theoretical calculations of IR, UV-Visible, and NMR spectra can be compared with experimental data to confirm the structure of newly synthesized compounds.[3][7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity.[10] These models are instrumental in predicting the activity of novel compounds and identifying the key structural features responsible for their therapeutic effects. For hydroxycoumarins, 3D-QSAR models have been developed to understand their inhibitory activity against targets like protein kinase CK2.[11] These models use contour maps to visualize the steric, electronic, hydrophobic, and hydrogen bond acceptor fields, providing a roadmap for designing more potent inhibitors.[11]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[12][13][14] This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. Docking studies of hydroxycoumarin derivatives have been performed against a variety of targets, including:

-

Protein Kinases: To understand their potential as anticancer agents.[11][15][16]

-

Enzymes involved in neurodegenerative diseases: Such as acetylcholinesterase and butyrylcholinesterase.[13]

-

Viral Proteins: Including the main protease of SARS-CoV-2.[3]

-

Cyclooxygenase (COX) enzymes: To investigate their anti-inflammatory properties.[14]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of ligand-receptor complexes over time.[12][16] For hydroxycoumarins, MD simulations have been used to assess the stability of their complexes with proteins like human serum albumin (HSA), which is crucial for understanding their pharmacokinetic properties.[12]

Data Presentation: Quantitative Insights from Computational Studies

The following tables summarize key quantitative data from various theoretical and computational studies on hydroxycoumarins, providing a comparative overview of their predicted properties and activities.

Table 1: DFT-Calculated Parameters for Antioxidant Activity of 3-Aryl-4-Hydroxycoumarin Derivatives [1][8]

| Compound | O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) | Ionization Potential (IP) (eV) |

| 4-hydroxycoumarin (B602359) | 83.3 | 7.9 |

| 3-phenyl-4-hydroxycoumarin | 79.8 | 7.6 |

| 3-(4'-methoxyphenyl)-4-hydroxycoumarin | 78.5 | 7.4 |

| 3-(4'-methylphenyl)-4-hydroxycoumarin | 79.1 | 7.5 |

| 3-(3',4'-dihydroxyphenyl)-4-hydroxycoumarin | 77.2 | 7.2 |

| 6-chloro-3-(3',4'-dihydroxyphenyl)-4-hydroxycoumarin | 46.4 | 7.3 |

Table 2: Molecular Docking and Dynamics Data for Hydroxycoumarin Derivatives

| Derivative | Target Protein | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 7-Hydroxycoumarin-1 | Human Serum Albumin (HSA) | -6.15 | TYR 411, ARG 410, LYS 414 | [12] |

| 7-Hydroxycoumarin-2 | Human Serum Albumin (HSA) | -6.26 | LEU 481, VAL 482, SER 480 | [12] |

| 7-Hydroxycoumarin-3 | Human Serum Albumin (HSA) | -5.52 | LEU 481, VAL 482 | [12] |

| 3,3'-(2-Methoxybenzylidene)bis(4-hydroxycoumarin) | COVID-19 Main Protease (6LU7) | -8.3 | GLN 189, THR 190, GLU 166 | [3] |

| 4-hydroxycoumarin enamine (4g) | Cyclin-Dependent Kinase 8 (CDK-8) | -6.8 | ASP 173, LYS 52 | [15] |

| 4-hydroxycoumarin enamine (4h) | Cyclin-Dependent Kinase 8 (CDK-8) | -6.8 | ASP 173, LYS 52 | [15] |

Experimental and Computational Protocols

This section details the methodologies commonly employed in the theoretical and computational investigation of hydroxycoumarins.

DFT Calculation Protocol for Antioxidant Activity

-

Software: Gaussian 09 or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-31G(d,p) or a larger basis set for higher accuracy.[1][8]

-

Geometry Optimization: The structures of the parent molecules, their corresponding radicals (formed by H-atom abstraction), and radical cations are fully optimized without any symmetry constraints.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies).

-

Calculation of Properties:

-

Bond Dissociation Enthalpy (BDE): Calculated as the enthalpy difference between the products (radical + H atom) and the parent molecule.

-

Ionization Potential (IP): Calculated as the energy difference between the radical cation and the neutral molecule.

-

Solvation Effects: The Polarizable Continuum Model (PCM) can be used to simulate the solvent environment (e.g., water or ethanol).[1]

-

Molecular Docking Protocol

-

Software: AutoDock, MOE (Molecular Operating Environment), or similar docking software.[12][14]

-

Receptor Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Polar hydrogens are added, and charges (e.g., Gasteiger charges) are assigned to the protein atoms.

-

-

Ligand Preparation:

-

The 3D structure of the hydroxycoumarin derivative is built using software like Discovery Studio or ChemDraw and optimized using a suitable force field or quantum mechanical method.[12]

-

Torsional degrees of freedom in the ligand are defined.

-

-

Grid Box Definition: A grid box is defined around the active site of the receptor to encompass the binding pocket.

-

Docking Simulation: A genetic algorithm or other search algorithm is used to explore the conformational space of the ligand within the grid box and to identify the best binding poses based on a scoring function.

-

Analysis of Results: The docked conformations are ranked based on their binding energy or docking score. The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the best-ranked poses.

QSAR Model Development Workflow

-

Data Set Preparation: A dataset of hydroxycoumarin derivatives with experimentally determined biological activity (e.g., IC50 values) is collected.

-

Molecular Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) are calculated for each molecule in the dataset using software like DRAGON or PaDEL-Descriptor.

-

Data Splitting: The dataset is divided into a training set (for model building) and a test set (for model validation).

-

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical model that relates the molecular descriptors to the biological activity.

-

Model Validation: The predictive power of the QSAR model is assessed using internal validation (e.g., leave-one-out cross-validation) and external validation (using the test set).

-

Interpretation: The descriptors in the final QSAR model are interpreted to understand the structural features that are important for the biological activity.

Visualizing Molecular Interactions and Workflows

Graphical representations are invaluable for understanding complex biological processes and computational workflows. The following diagrams, generated using Graphviz, illustrate key concepts in the study of hydroxycoumarins.

Caption: A generalized workflow for molecular docking studies.

Caption: A typical workflow for developing a QSAR model.

Caption: The hydrogen atom transfer mechanism for antioxidant activity.

Conclusion and Future Directions

Theoretical and computational studies have significantly advanced our understanding of hydroxycoumarins, providing a rational basis for the design of novel therapeutic agents. DFT calculations have been instrumental in elucidating their antioxidant properties, while QSAR, molecular docking, and MD simulations have provided valuable insights into their interactions with various biological targets. The continued development of computational methods, coupled with experimental validation, will undoubtedly accelerate the discovery of new hydroxycoumarin derivatives with enhanced efficacy and selectivity. Future research should focus on integrating multi-scale modeling approaches, from quantum mechanics to systems biology, to gain a more holistic understanding of the therapeutic potential of this versatile class of compounds.

References

- 1. A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives [opensciencepublications.com]

- 2. Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The Antioxidant Activity of New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. opensciencepublications.com [opensciencepublications.com]

- 9. researchgate.net [researchgate.net]

- 10. A QSAR Study on the 4-Substituted Coumarins as Potent Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Docking and 3D-QSAR studies of 7-hydroxycoumarin derivatives as CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Notes: 5-Methyl-8-hydroxycoumarin as a Fluorescent Probe

Introduction

Coumarin (B35378) and its derivatives are a prominent class of fluorescent compounds widely utilized in biochemistry, environmental science, and medical research.[1][2] Their desirable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment, make them excellent scaffolds for the development of fluorescent probes.[2][3] The 8-hydroxycoumarin (B196171) moiety, in particular, is an excellent building block for chemosensors due to its ability to form stable complexes with various metal ions.[4] This document provides detailed application notes and protocols for the use of 5-Methyl-8-hydroxycoumarin and its analogues as fluorescent probes, with a focus on their application in metal ion detection and bioimaging. The sensing mechanism often relies on Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the coumarin scaffold restricts non-radiative decay pathways, leading to a significant "turn-on" fluorescent response.[5]

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

In its unbound state, the 8-hydroxycoumarin probe typically exhibits low fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization, which provide non-radiative pathways for the excited state to decay.[5] Upon chelation with a target metal ion, the molecule's structure becomes more rigid. This rigidity inhibits the non-radiative decay processes, causing a significant increase in fluorescence quantum yield and a "turn-on" signal.[5]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, we present data for a structurally similar and well-characterized analogue, 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) , which also utilizes an 8-position coordinating group for metal ion sensing.[5] These tables summarize its performance as a selective "turn-on" fluorescent sensor for Aluminum (Al³⁺).[5]

Table 1: Performance Characteristics of AHMC for Al³⁺ Detection [5]

| Parameter | Value |

|---|---|

| Analyte | Al³⁺ |

| Emission Maximum (λem) | 495 nm |

| Fluorescence Enhancement | ~100-fold |

| Limit of Detection (LOD) | 2.1 x 10⁻⁷ M |

| Binding Constant (Kₐ) | 1.86 x 10¹⁴ M⁻³ |

| Stoichiometry (AHMC:Al³⁺) | 3:1 |

Table 2: Selectivity of AHMC for Al³⁺ over other Metal Ions [5]

| Metal Ion (50 µM) | Relative Fluorescence Intensity at 495 nm (%) |

|---|---|

| Al³⁺ | 100 |

| K⁺, Na⁺, Ag⁺, Ca²⁺, Mg²⁺, Ba²⁺ | < 5 |

| Pb²⁺, Sr²⁺, Fe²⁺, Ni²⁺, Zn²⁺ | < 5 |

| Mn²⁺, Hg²⁺, Co²⁺, Cd²⁺ | < 5 |

Experimental Protocols

Protocol 1: Synthesis of 8-Substituted-Hydroxycoumarins

This protocol describes a general method for synthesizing a coumarin derivative, which can be adapted for this compound. The synthesis of 8-formyl-7-hydroxy-4-methylcoumarin, for example, involves a Pechmann condensation to form the coumarin ring, followed by a Duff reaction to introduce the formyl group at the 8-position.[6][7]

-

Synthesis of 7-hydroxy-4-methylcoumarin:

-

Mix resorcinol (B1680541) (1 equivalent) and ethyl acetoacetate (B1235776) (1.1 equivalents).[8]

-

Add an acid catalyst (e.g., concentrated H₂SO₄ or Amberlyst-15) to the mixture.[8][9]

-

Heat the reaction mixture at 110-150 °C until the reaction is complete (monitored by TLC).[5][8]

-

Pour the hot mixture into ice water to precipitate the crude product.[5]

-

Filter, wash with water, and recrystallize from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.[5]

-

-

Formylation/Acetylation at the 8-position:

-

For formylation (Duff reaction): Dissolve the 7-hydroxy-4-methylcoumarin in a suitable solvent and react with hexamethylenetetramine.[6]

-

For acetylation: Mix the coumarin with anhydrous aluminum chloride and sodium chloride, heat to 150-165 °C, and add acetyl chloride.[5]

-

Work up the reaction mixture, typically by pouring it into water and filtering the precipitate.[5]

-

Purify the product by column chromatography or recrystallization to yield the final 8-substituted coumarin derivative.[5]

-

Protocol 2: Fluorescence Titration for Metal Ion Detection

This protocol provides a step-by-step guide for evaluating the response of a coumarin-based probe to a target metal ion.

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the coumarin probe (e.g., 1.0 mM in methanol) and a stock solution of the target metal ion (e.g., 1.0 mM AlCl₃ in deionized water).[5]

-

Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in a suitable solvent system like a methanol-water mixture (95:5 v/v).[5]

-

Fluorescence Measurements:

-

Place 3.0 mL of the probe's working solution into a quartz cuvette.

-

Set the excitation wavelength (e.g., 375 nm) and record the emission spectrum (e.g., 400-600 nm) to get a blank reading.[5]

-

Successively add small aliquots of the metal ion stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 1 minute before recording the new emission spectrum.[10]

-

-

Selectivity Test: Repeat step 3 using stock solutions of various other metal ions to assess the probe's selectivity.[5]

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding constant.[10]

Protocol 3: Live-Cell Imaging

Coumarin-based probes can be used to visualize metal ions within living cells, leveraging their biocompatibility and ability to cross cell membranes.[11][12]

Procedure:

-

Cell Culture: Culture cells (e.g., SH-SY5Y neuroblastoma cells) on glass-bottom dishes until they reach the desired confluency.[11]

-

Probe Preparation: Prepare a working solution of the coumarin probe by diluting a DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.[13]

-

Cell Staining:

-

Imaging:

-

Acquire initial fluorescence images of the stained cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI filter for blue-emitting coumarins).[13]

-

To visualize the response to a metal ion, treat the cells with a solution of the target ion and incubate for an additional period (e.g., 30 minutes) before imaging again.[11]

-

Compare the fluorescence intensity before and after the addition of the metal ion to observe the intracellular detection.[11]

-

References

- 1. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Addressing the Exigent Role of a Coumarin Fluorophore toward Finding the Suitable Microenvironment of Biomimicking and Biomolecular Systems: Steering to Project the Drug Designing and Drug Delivery Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 10. benchchem.com [benchchem.com]

- 11. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adaptable coumarin-based fluorescent molecular multianalyte sensor for Zn2+, Hg2+ and Cu2+via different sensing modalities and its bioimaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

Applications of 5-Methyl-8-hydroxycoumarin in Biological Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) derivatives are a prominent class of fluorescent molecules widely utilized in biological imaging due to their favorable photophysical properties, including high quantum yields and environmental sensitivity.[1] The coumarin scaffold can be chemically modified to create probes for a variety of biological targets and processes. This document focuses on the potential applications of 5-Methyl-8-hydroxycoumarin in biological imaging, providing an overview of its likely uses, protocols adapted from similar coumarin-based probes, and a summary of relevant quantitative data.

Note: Specific experimental data and protocols for this compound are limited in the currently available scientific literature. The information presented here is based on the known properties of structurally similar hydroxycoumarin derivatives and serves as a guide for initiating research with this compound. Experimental conditions, including concentrations, incubation times, and imaging parameters, will require optimization.

Core Applications in Biological Imaging

Based on the functionalities of its structural analogs, this compound is anticipated to be a valuable tool for the following applications:

-

Detection of Metal Ions: The 8-hydroxy group in conjunction with a neighboring carbonyl or other coordinating group on the coumarin ring can act as a chelating site for metal ions. This binding event can lead to a "turn-on" or "turn-off" fluorescent response, enabling the detection and quantification of specific metal ions within cellular compartments.[2] The selectivity towards different metal ions is influenced by the specific substitution pattern on the coumarin core.

-

Sensing of Reactive Oxygen Species (ROS): Hydroxycoumarins can act as fluorescent probes for reactive oxygen species. The hydroxyl group can react with highly reactive species like hydroxyl radicals (•OH), leading to a change in the fluorescence properties of the molecule.[3] This allows for the visualization of oxidative stress within cells.[1]

-

pH Sensing: The fluorescence of many hydroxycoumarin derivatives is sensitive to changes in pH, making them potential candidates for monitoring pH fluctuations in cellular microenvironments.[4]

Quantitative Data

| Compound Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Target Analyte | Reference |

| This compound | Not Available | Not Available | Not Available | Not Available | |

| 7-Hydroxy-4-methylcoumarin | ~360 | ~450 | Varies with solvent/pH | ROS (•OH) | [5] |

| 8-Acetyl-7-hydroxy-4-methylcoumarin | Not specified | 495 | Low (unbound) | Al³⁺ | [2] |

| 7-Amino-4-methylcoumarin | ~350 | ~450 | High | General cell stain | [1] |

Experimental Protocols

The following protocols are adapted from established methods for related coumarin derivatives and should be optimized for this compound.

Protocol 1: Synthesis of 5-Methyl-7-hydroxycoumarin (A structural isomer of the target compound)

This protocol describes the synthesis of a closely related isomer and may serve as a starting point for the synthesis of this compound, for which a specific protocol was not found.

Materials:

-

5-Methylresorcinol

-

Malic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

Ice

Procedure:

-

Gently heat a mixture of 5-methylresorcinol (25.0 g), malic acid (26.0 g), and concentrated H₂SO₄ (55 ml).

-

Continue heating until the gaseous evolution nearly ceases.

-

Pour the reaction mixture into a beaker containing 700 ml of ice-water with vigorous stirring.

-

Continue stirring until the initially formed gummy mass is completely dispersed.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

Recrystallize the crude product twice from acetone to yield pure 5-methyl-7-hydroxycoumarin.[6]

Protocol 2: General Procedure for Live-Cell Imaging with a Coumarin-Based Probe

This protocol provides a general workflow for staining live cells.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Complete cell culture medium

-

Glass-bottom dishes or coverslips suitable for microscopy

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

-

Probe Loading:

-